N-(4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H15ClN4O4S and its molecular weight is 418.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the monoamine oxidase (MAO) enzyme . MAO plays a crucial role in the breakdown of monoamines in the body, including neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, the compound can potentially affect the levels of these neurotransmitters in the brain.
Mode of Action
The compound exhibits a potent, reversible, and competitive inhibitory mode of action over the MAO enzyme This means that it binds to the active site of the enzyme, preventing the normal substrate (monoamines) from binding, and thus inhibiting the enzyme’s activity
Pharmacokinetics
The compound is predicted to obeyLipinski’s rule of five , which suggests it may have favorable absorption and distribution characteristics
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its inhibition of MAO. This could lead to increased levels of monoamines in the brain, potentially affecting neuronal signaling and resulting in changes in mood and behavior. The specific effects would likely depend on a variety of factors, including the dose of the compound and the specific brain regions affected .
Properties
IUPAC Name |
N-[4-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4S/c1-27-14-5-4-10(7-13(14)19)21-15(24)8-11-9-28-18(22-11)23-17(26)12-3-2-6-20-16(12)25/h2-7,9H,8H2,1H3,(H,20,25)(H,21,24)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALXDYGABJSIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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